3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a combination of piperidine, tetrahydroisoquinoline, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, including the formation of the piperidine and tetrahydroisoquinoline rings, followed by the introduction of the methanesulfonyl group. Common synthetic routes may involve:
Cyclization reactions: to form the tetrahydroisoquinoline core.
Nucleophilic substitution: reactions to introduce the piperidine ring.
Sulfonylation: reactions to attach the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE shares structural similarities with other piperidine and tetrahydroisoquinoline derivatives, such as:
- 1-(4-METHYLPHENYL)PIPERIDINE
- TETRAHYDROISOQUINOLINE
Uniqueness
- The unique combination of the piperidine, tetrahydroisoquinoline, and methanesulfonyl groups in this compound provides distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H28N2O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H28N2O3S/c1-18-6-8-19(9-7-18)17-29(27,28)25-14-11-21(12-15-25)23(26)24-13-10-20-4-2-3-5-22(20)16-24/h2-9,21H,10-17H2,1H3 |
InChI Key |
YISIUPPFQNLGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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